molecular formula C16H15N3O3 B4999312 N-(2-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4999312
M. Wt: 297.31 g/mol
InChI Key: FDJICWNQNZLNRC-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a high-purity chemical compound with the molecular formula C16H15N3O3 and a molecular weight of 297.31 g/mol, intended for research use only . This specialized small molecule belongs to the [1,2]oxazolo[5,4-b]pyridine family, a class of nitrogen-containing heterocyclic compounds where an oxazole ring is fused to a pyridine ring, creating a privileged structure in medicinal chemistry . Compounds featuring this fused heterocyclic scaffold are of significant interest in pharmaceutical research and drug discovery, particularly as modulators of central nervous system targets and enzymes . Research into analogous oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine derivatives has identified potent and selective modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR), a prominent target for the treatment of inflammatory disorders and cognitive diseases such as Alzheimer's disease . Furthermore, related structures have been investigated as diacylglycerol lipase inhibitors for the treatment of neurodegenerative diseases and as fatty acid amide hydrolase (FAAH) inhibitors for neurological disorders, suggesting the potential of this chemotype for probing neuropharmacological pathways . The presence of the pyridine nucleus, a key heterocycle in over 60% of FDA-approved small-molecule drugs, underscores the compound's relevance in developing novel therapeutic agents, including anticancer agents, as nitrogen-based heterocycles readily interact with biological targets through hydrogen bonding . The specific substitution pattern on the carboxamide nitrogen with a 2-methoxyphenyl group and the 3,6-dimethyl groups on the oxazolopyridine core allows researchers to fine-tune the molecule's physicochemical properties, including logP and polar surface area, which influence its bioavailability and binding affinity. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-9-8-11(14-10(2)19-22-16(14)17-9)15(20)18-12-6-4-5-7-13(12)21-3/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJICWNQNZLNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methoxyphenylamine with 3,6-dimethylpyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is carried out under reflux conditions, leading to the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis Techniques

The synthesis of N-(2-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. Key methods include:

  • Oxidation and Reduction Reactions : Utilizing reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.
  • Controlled Reaction Conditions : Maintaining specific temperatures and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to optimize yield and purity.
  • Purification Techniques : Employing column chromatography for the purification of intermediates and final products.

Biological Applications

This compound has shown promise in various biological applications:

  • Neurological Disorders : Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter systems, indicating potential therapeutic roles in treating neurological disorders such as depression and anxiety.
  • Anti-inflammatory Properties : The compound may exhibit effects on inflammatory mediators, positioning it as a candidate for developing anti-inflammatory medications.
  • Anticancer Activity : Structural analogs have demonstrated anticancer properties in vitro, suggesting that this compound could also possess similar activities.

Case Studies and Experimental Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Neurotransmitter Interaction Studies : Research indicates that similar oxazole-pyridine derivatives can modulate serotonin and dopamine levels in animal models, supporting their use in psychiatric conditions.
  • In Vitro Anticancer Studies : Compounds structurally related to this carboxamide have shown cytotoxic effects against various cancer cell lines, prompting further investigation into their mechanisms of action.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
N-(2-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamideContains a methoxy group on the phenyl ringSimpler structure may lead to different biological activity
N-(2-chlorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamideChlorine substituent instead of methoxyPotentially different reactivity due to electron-withdrawing nature
N-(3-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamideMethoxy group at a different positionMay exhibit distinct pharmacological profiles

This table illustrates how variations in substituents can influence biological activity and reactivity.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as DNA gyrase, which is essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death . Additionally, the compound may interact with other cellular pathways, contributing to its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxazolo[5,4-b]pyridine Derivatives with Varied Substituents

N-Benzyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
  • Molecular Formula : C₁₆H₁₅N₃O₂ (molecular weight: 281.31 g/mol) .
  • Key Differences : Replaces the 2-methoxyphenyl group with a benzyl moiety.
  • Applications : Industrially available at 99% purity, suggesting utility in bulk synthesis or intermediate use .
N-(3,5-Dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
  • Molecular Formula : C₁₇H₁₇N₃O₄ (molecular weight: 327.33 g/mol) .
  • Key Differences : Features a 3,5-dimethoxyphenyl substituent instead of 2-methoxyphenyl.
  • Implications : Increased methoxy substitution may enhance solubility or alter electronic properties compared to the target compound.
N-[1-(1H-Benzimidazol-2-yl)-3-methylsulfanylpropyl]-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
  • Molecular Formula : C₂₂H₂₅N₅O₂S (molecular weight: 423.53 g/mol) .
  • Key Differences : Incorporates a benzimidazole-thioether side chain, significantly increasing molecular weight and complexity.
  • Implications : The benzimidazole group may confer enhanced binding to biological targets (e.g., enzymes) compared to simpler aryl substituents .

Heterocyclic Variants with Pyrazolo or Triazolo Cores

1-tert-Butyl-6-cyclopropyl-N-[(2-methoxyphenyl)methyl]-3-methyl-pyrazolo[5,4-b]pyridine-4-carboxamide
  • Core Structure : Pyrazolo[5,4-b]pyridine .
  • Key Differences : Replaces the oxazole ring with a pyrazole, altering electronic properties.
  • Activities : Demonstrates antimalarial activity in preclinical studies, highlighting the pharmacological relevance of carboxamide derivatives .
N-(4-Methoxyphenyl)-2-{[(3-Methoxyphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
  • Core Structure : Triazolo[4,3-a]pyridine .
  • Implications : The triazole moiety may improve metabolic stability compared to oxazole-based analogs .

Dihydropyridine and Thioether-Containing Analogs

AZ331: 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
  • Core Structure : 1,4-Dihydropyridine .
  • Key Differences : Contains a thioether linkage and dihydropyridine ring, which may confer redox activity or modulate pharmacokinetics.
  • Implications : Structural diversity highlights the adaptability of carboxamide scaffolds in drug design .

Structural and Physicochemical Comparison

Table 1: Key Parameters of Selected Analogs

Compound Name Core Structure Molecular Weight (g/mol) Substituents Notable Features
Target Compound Oxazolo[5,4-b]pyridine 327.33 2-Methoxyphenyl, 3,6-dimethyl Standard for comparison
N-Benzyl Derivative Oxazolo[5,4-b]pyridine 281.31 Benzyl, 3,6-dimethyl Industrial availability (99% purity)
Pyrazolo Derivative (5a) Pyrazolo[5,4-b]pyridine - tert-Butyl, cyclopropyl, (2-MeO)benzyl Antimalarial activity
AZ331 1,4-Dihydropyridine - Thioether, furyl, 2-methoxyphenyl Structural diversity with thio linkage
Triazolo Derivative Triazolo[4,3-a]pyridine 447.40 Dual methoxyphenyl, triazole Enhanced hydrogen-bonding potential

Biological Activity

N-(2-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured format.

Structural Characteristics

The compound's structure incorporates an oxazole ring fused with a pyridine moiety, along with a methoxy-substituted phenyl group. Its molecular formula is C16H16N2O2C_{16}H_{16}N_2O_2 with a molecular weight of approximately 284.31 g/mol. The unique combination of functional groups contributes to its potential interactions with biological systems.

Biological Activities

Preliminary studies have indicated that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has shown promising results in scavenging free radicals, which is critical for preventing oxidative stress-related diseases.
  • Enzyme Inhibition : It has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and II), with reported KiK_i values indicating potent inhibition .
  • Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects against a range of pathogens, although further research is needed to elucidate the specific mechanisms involved.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes key characteristics and activities:

Compound NameStructural FeaturesBiological Activity
This compoundOxazole-pyridine moiety with methoxy groupAntioxidant, enzyme inhibition
N-(2-chlorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamideChlorine substituent instead of methoxyPotentially different reactivity
N-(3-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamideMethoxy group at a different positionDistinct pharmacological profiles

This comparison highlights the unique aspects of this compound regarding its substituents and potential biological activities.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Antioxidant Studies : A study demonstrated that derivatives of pyridine compounds exhibited significant antioxidant activity against DPPH radicals. The findings suggested that structural modifications could enhance antioxidant properties .
  • Enzyme Inhibition : Research on thiosemicarbazide derivatives showed high inhibition rates against AChE and hCA isoforms. The structure-activity relationship indicated that specific substitutions could lead to enhanced inhibitory effects .
  • Pharmacological Evaluations : In vivo studies have indicated that compounds with similar structures can modulate neurotransmitter systems and exhibit neuroprotective effects. This suggests potential applications in treating neurodegenerative disorders .

Q & A

Q. Critical Parameters :

  • Temperature control (<5°C during coupling to prevent racemization).
  • Use of inert atmosphere (N₂/Ar) for moisture-sensitive steps.

Basic: What analytical techniques validate the compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxy (δ 3.8–4.0 ppm), methyl groups (δ 2.1–2.5 ppm), and aromatic protons (δ 6.8–8.0 ppm) .
    • ¹³C NMR : Confirm carbonyl (δ ~165 ppm) and heterocyclic carbons .
  • Mass Spectrometry (HRMS) : Exact mass matching (±3 ppm) confirms molecular formula (e.g., C₁₈H₁₇N₃O₃ requires 335.1264) .
  • HPLC : Purity >98% with C18 columns (acetonitrile/water + 0.1% TFA) .

Advanced: How can computational modeling predict binding interactions with biological targets?

Methodological Answer:

Target Selection : Prioritize enzymes like HIV integrase or kinases based on structural analogs .

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Key interactions:

  • Methoxyphenyl group in hydrophobic pockets.
  • Carboxamide hydrogen bonds with catalytic residues .

MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability .

Q. Data Interpretation :

  • Binding energy ≤ -8 kcal/mol suggests high affinity.
  • RMSD <2 Å indicates stable ligand-target complexes.

Advanced: How to resolve contradictions in reported biological activity (e.g., IC₅₀ variability)?

Methodological Answer:

Assay Standardization :

  • Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine) .

SAR Analysis : Modify substituents (e.g., replace 2-methoxyphenyl with 3,4-dimethoxy) to isolate activity drivers .

Meta-Analysis : Compare datasets using tools like RevMan, adjusting for variables (e.g., solvent DMSO% or incubation time) .

Example : Discrepancies in HIV integrase inhibition may arise from Mg²⁺ concentration differences in assay buffers .

Basic: Which functional groups dictate reactivity in derivatization?

Q. Key Groups :

  • Methoxyphenyl : Electron-donating OCH₃ directs electrophilic substitution (e.g., nitration at para position) .
  • Isoxazole-Pyridine Core : Susceptible to ring-opening under strong acids (e.g., H₂SO₄) or reductants (e.g., LiAlH₄) .
  • Carboxamide : Participates in hydrogen bonding and hydrolyzes to carboxylic acid under basic conditions .

Advanced: What strategies address regioselectivity challenges in functionalization?

Methodological Answer:

Directing Groups : Install temporary groups (e.g., Bpin via Miyaura borylation) to steer C-H activation .

DFT Calculations : Predict regioselectivity using Gaussian09 (B3LYP/6-31G**) by comparing transition state energies .

Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) for amine groups during halogenation .

Case Study : Selective bromination at the pyridine C5 position achieved using NBS and AIBN in CCl₄ (70% yield) .

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